2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine
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Overview
Description
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethylamine group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride
Uniqueness
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3,5,9H2,1-2H3 |
InChI Key |
PFPLMCMBOOYOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CCN |
Origin of Product |
United States |
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